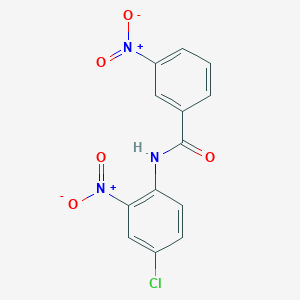

N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide

CAS No.: 62129-30-0

Cat. No.: VC16087796

Molecular Formula: C13H8ClN3O5

Molecular Weight: 321.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62129-30-0 |

|---|---|

| Molecular Formula | C13H8ClN3O5 |

| Molecular Weight | 321.67 g/mol |

| IUPAC Name | N-(4-chloro-2-nitrophenyl)-3-nitrobenzamide |

| Standard InChI | InChI=1S/C13H8ClN3O5/c14-9-4-5-11(12(7-9)17(21)22)15-13(18)8-2-1-3-10(6-8)16(19)20/h1-7H,(H,15,18) |

| Standard InChI Key | ZFRCPOZUFXIUNT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Molecular Characteristics

N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide (IUPAC name: 3-nitro-N-(4-chloro-2-nitrophenyl)benzamide) consists of two aromatic rings connected via an amide bond. The benzamide ring (C6H4NO2) bears a nitro group at the 3-position, while the aniline-derived ring (C6H3ClN2O2) contains a chloro group at the 4-position and a nitro group at the 2-position.

Molecular Formula and Weight

Key Physicochemical Properties

-

logP (Partition Coefficient): Estimated at 4.73–4.86 based on analogous nitrobenzamides .

-

Hydrogen Bond Donors/Acceptors: 2 donors (amide NH) and 8 acceptors (amide O, nitro groups) .

-

Polar Surface Area: ~79.10 Ų, indicating moderate polarity .

Synthesis and Reaction Pathways

The synthesis of N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide follows a nucleophilic acyl substitution reaction between an acyl chloride and a substituted aniline.

Experimental Synthesis (Adapted from )

-

Starting Materials:

-

3-Nitrobenzoyl chloride (5.4 mmol)

-

4-Chloro-2-nitroaniline (21.6 mmol)

-

-

Procedure:

-

Reactants are refluxed in anhydrous chloroform under nitrogen for 3 hours.

-

The mixture is washed with 1 M HCl and saturated NaHCO3 to remove unreacted starting materials.

-

The organic layer is dried over Na2SO4 and concentrated under reduced pressure.

-

Crystallization in chloroform yields the product as white needles (84% yield).

-

-

Characterization:

Structural and Crystallographic Analysis

While direct crystallographic data for N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide is unavailable, insights can be extrapolated from the isomeric compound N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide :

Key Structural Features

-

Dihedral Angle Between Rings: ~70.74° (indicating non-coplanar aromatic systems) .

-

Nitro Group Twisting:

Intermolecular Interactions

-

Hydrogen Bonding: C–H⋯O bonds form sheet-like networks along the crystal axis .

-

Stacking Interactions: Parallel-displaced π-stacking along100 stabilizes the crystal lattice .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

logSw (Water Solubility): Estimated at -4.95, indicating poor aqueous solubility .

-

Thermal Stability: Decomposes above 200°C (typical for nitroaromatics).

Spectroscopic Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| IR | 1665 cm⁻¹ | Amide C=O |

| 1520 cm⁻¹ | NO2 asymmetric | |

| 1H NMR | δ 8.13 ppm | Aromatic H |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume